

An In-Depth Technical Guide to 6-N-Biotinylaminohexanol: Properties and Applications

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Compound of Interest

Compound Name: 6-N-Biotinylaminohexanol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

6-N-Biotinylaminohexanol is a versatile chemical reagent widely employed in biotechnology and drug discovery. It incorporates a biotin moiety, enabling high-affinity interactions with streptavidin and avidin, and a terminal hydroxyl group on a hexyl spacer, which allows for further chemical modification. This guide provides a comprehensive overview of the known chemical properties of **6-N-Biotinylaminohexanol**, detailed experimental protocols for its application in affinity-based assays, and visual representations of the underlying principles and workflows.

Core Chemical Properties

6-N-Biotinylaminohexanol is a white to off-white solid.^[1] Its fundamental chemical and physical properties are summarized below. While readily available from various suppliers, specific quantitative data such as melting and boiling points are not consistently reported in publicly available datasheets.

Physicochemical Data

Property	Value	Source(s)
Molecular Formula	C ₁₆ H ₂₉ N ₃ O ₃ S	[2][3]
Molecular Weight	343.49 g/mol	[1][3]
CAS Number	106451-92-7	[2][3]
Appearance	White to Off-White Solid	[1]
Storage Conditions	-20°C or 2-8°C	[1][2]
Shipping Conditions	Ambient Temperature	[1][2]

Solubility

Qualitative information suggests that biotinylated compounds with polar linkers have some solubility in aqueous buffers and are often soluble in organic solvents like DMSO and DMF. However, specific quantitative solubility data for **6-N-Biotinylaminohexanol** in common laboratory solvents is not readily available in the searched literature.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, Mass Spectrometry) for **6-N-Biotinylaminohexanol** is not provided in the public domain by most suppliers. However, predicted data can be generated based on its chemical structure.

Predicted ¹H-NMR Spectrum (600 MHz, CDCl₃): (Disclaimer: This is a predicted spectrum and may not reflect experimental values.) The proton NMR spectrum of **6-N-Biotinylaminohexanol** is expected to show characteristic signals for the biotin ring protons, the amide protons, and the protons of the hexanol linker.

Predicted ¹³C-NMR Spectrum (150 MHz, CDCl₃): (Disclaimer: This is a predicted spectrum and may not reflect experimental values.) The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the urea and amide groups, the carbons of the biotin ring, and the carbons of the hexyl spacer.

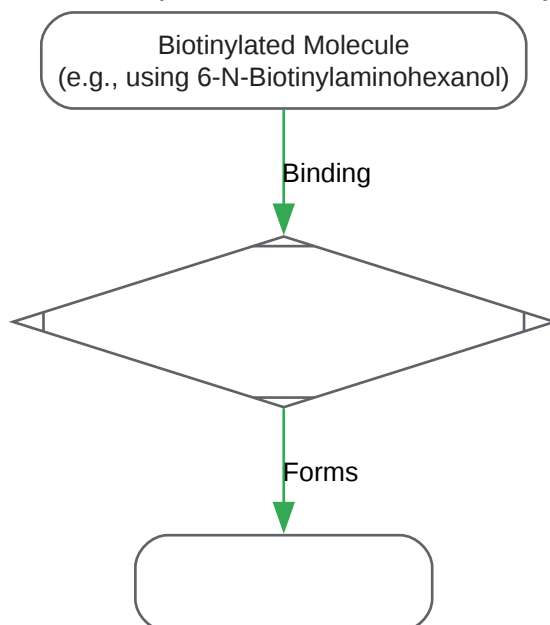
Predicted Mass Spectrum (ESI+): (Disclaimer: This is a predicted spectrum and may not reflect experimental values.)

- $[M+H]^+$: ~344.20 m/z
- $[M+Na]^+$: ~366.18 m/z
- $[M+K]^+$: ~382.15 m/z

The Biotin-Streptavidin Interaction

The utility of **6-N-Biotinylaminohexanol** is rooted in the extraordinarily strong and specific non-covalent interaction between biotin and the protein streptavidin (or avidin). This interaction is one of the strongest known in biology, with a dissociation constant (K_d) in the femtomolar range (10^{-14} to 10^{-15} M). This high affinity makes it an ideal tool for a multitude of molecular biology applications.

Biotin-Streptavidin Interaction Pathway



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Caption: The high-affinity interaction between biotin and streptavidin.

Experimental Protocols

The terminal hydroxyl group of **6-N-Biotinylaminohexanol** can be further functionalized, for example, by esterification or etherification, to conjugate it to a molecule of interest. Once conjugated, the biotin moiety serves as a powerful affinity tag. Below is a representative protocol for a pull-down assay, a common application for biotinylated molecules.

Pull-Down Assay for Protein-Ligand Interaction

This protocol describes the general workflow for using a small molecule, biotinylated via a linker like **6-N-Biotinylaminohexanol**, to capture interacting proteins from a cell lysate.

Materials:

- Biotinylated small molecule (your "bait")
- Streptavidin-conjugated magnetic beads or agarose resin
- Cell lysate containing potential "prey" proteins
- Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
- Wash Buffer (e.g., PBS with 0.1% Tween-20)
- Elution Buffer (e.g., high concentration of free biotin, or a low pH buffer like 0.1 M glycine, pH 2.8)
- Magnetic rack (for magnetic beads) or centrifuge
- Protein quantitation assay (e.g., BCA)
- SDS-PAGE gels and associated reagents for analysis

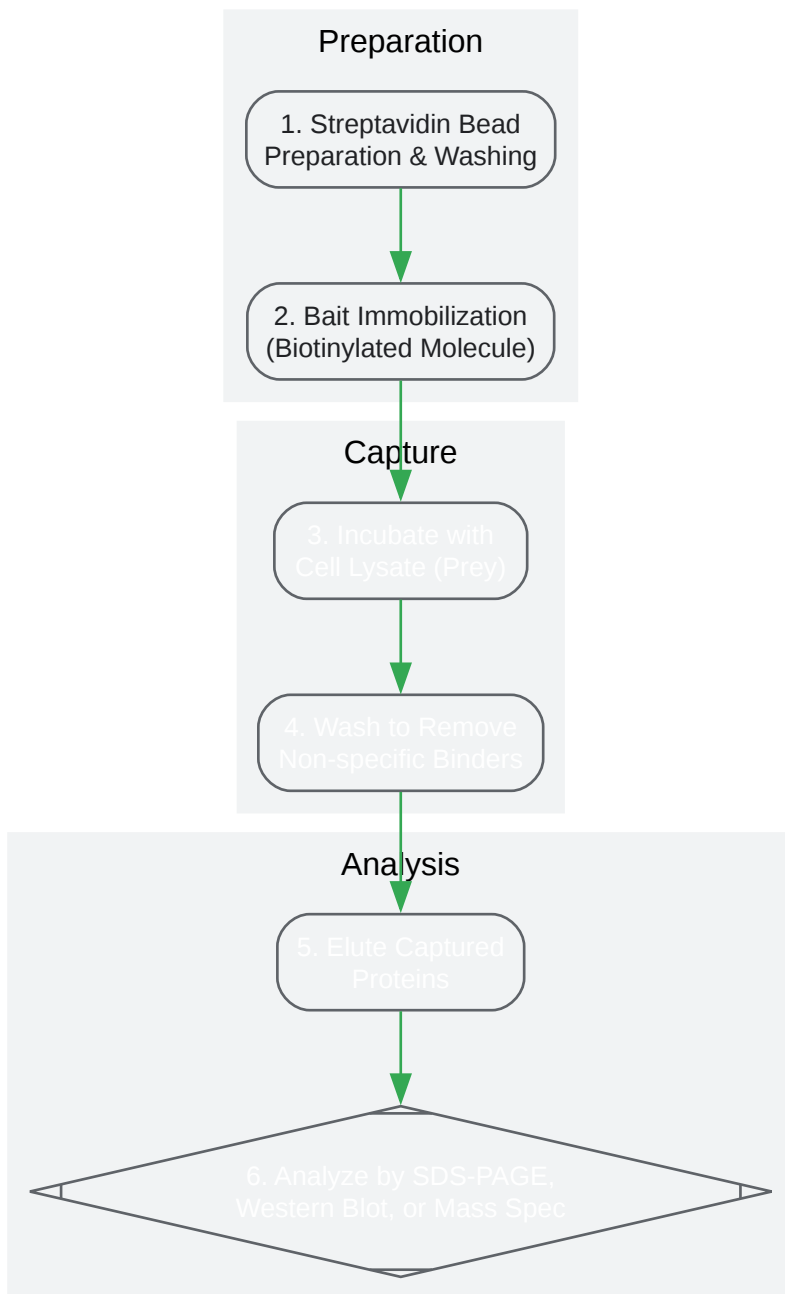
Methodology:

- Bead Preparation:
 - Resuspend the streptavidin beads in their storage buffer.

- Transfer a desired amount of bead slurry (e.g., 50 μ L for 50 μ g of biotinylated molecule) to a microcentrifuge tube.[\[4\]](#)
- Place the tube on a magnetic rack to capture the beads and carefully remove the supernatant.
- Wash the beads by resuspending them in 4 bead volumes of Wash Buffer, capturing them with the magnet, and removing the supernatant. Repeat this wash step twice.[\[4\]](#)
- Immobilization of Bait:
 - Resuspend the washed beads in a suitable binding buffer.
 - Add your biotinylated small molecule to the bead suspension.
 - Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotinylated bait to bind to the streptavidin beads.[\[4\]](#)
 - Capture the beads with the magnetic rack and remove the supernatant.
 - Wash the beads with Wash Buffer three times to remove any unbound bait molecule.
- Protein Capture (Pull-Down):
 - Add your cell lysate (containing the "prey" proteins) to the beads with the immobilized "bait".
 - Incubate the mixture for 1-2 hours (or overnight) at 4°C with gentle rotation.
 - Capture the beads on the magnetic rack and collect the supernatant (this is the "unbound" fraction, which can be saved for analysis).
 - Wash the beads extensively (e.g., 3-5 times) with cold Wash Buffer to remove non-specifically bound proteins.
- Elution:
 - To elute the captured proteins, resuspend the beads in Elution Buffer.

- For competitive elution, use a buffer containing a high concentration of free biotin (e.g., 2 mM D-biotin in PBS) and incubate for 5-10 minutes at room temperature.[\[4\]](#)
- For non-competitive elution, a low pH buffer can be used to disrupt the interaction.
- Capture the beads with the magnetic rack and carefully collect the supernatant, which contains your eluted proteins.
- Analysis:
 - Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody against a specific protein of interest.
 - For unbiased identification of interacting partners, the eluate can be subjected to mass spectrometry analysis.

Pull-Down Assay Experimental Workflow



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Caption: A typical workflow for a pull-down assay using a biotinylated bait.

Safety and Handling

According to the available Safety Data Sheet (SDS), **6-N-Biotinylaminohexanol** does not have a specific hazard classification.[5] However, standard laboratory safety practices should always be followed.

- Handling: Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and safety goggles. Avoid the formation of dust and aerosols.[5]
- Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[5]
- First Aid: In case of contact with eyes, rinse immediately with plenty of water. If inhaled, move the person into fresh air. If swallowed, rinse mouth with water. In case of skin contact, wash off with soap and plenty of water. Consult a physician if symptoms persist.[5]

Conclusion

6-N-Biotinylaminohexanol is a valuable tool for researchers in life sciences and drug development. Its bifunctional nature, combining the robust biotin-streptavidin affinity system with a versatile hydroxyl group for conjugation, enables a wide range of applications, most notably in the isolation and detection of biomolecules. While detailed physicochemical and spectroscopic data are not always readily available, its practical utility is well-established through its application in techniques like pull-down assays. The protocols and workflows outlined in this guide provide a framework for the effective use of this reagent in the laboratory.

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